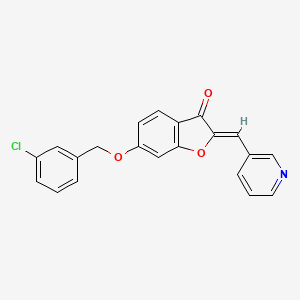

(Z)-6-((3-chlorobenzyl)oxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one

CAS No.: 620549-61-3

Cat. No.: VC4996464

Molecular Formula: C21H14ClNO3

Molecular Weight: 363.8

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 620549-61-3 |

|---|---|

| Molecular Formula | C21H14ClNO3 |

| Molecular Weight | 363.8 |

| IUPAC Name | (2Z)-6-[(3-chlorophenyl)methoxy]-2-(pyridin-3-ylmethylidene)-1-benzofuran-3-one |

| Standard InChI | InChI=1S/C21H14ClNO3/c22-16-5-1-3-15(9-16)13-25-17-6-7-18-19(11-17)26-20(21(18)24)10-14-4-2-8-23-12-14/h1-12H,13H2/b20-10- |

| Standard InChI Key | GKWHWZVYZIZDND-JMIUGGIZSA-N |

| SMILES | C1=CC(=CC(=C1)Cl)COC2=CC3=C(C=C2)C(=O)C(=CC4=CN=CC=C4)O3 |

Introduction

The compound (Z)-6-((3-chlorobenzyl)oxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one belongs to the class of benzofuran derivatives, which are known for their diverse biological and pharmacological activities. This specific compound features a benzofuran core functionalized with a chlorobenzyl ether group and a pyridinylmethylene substituent, contributing to its unique structural and chemical properties.

Benzofuran derivatives have been extensively studied for their antimicrobial, antifungal, anti-inflammatory, and anticancer properties. The presence of halogen atoms, such as chlorine in this compound, often enhances biological activity due to increased lipophilicity and interaction with biological targets.

Synthesis

The synthesis of (Z)-6-((3-chlorobenzyl)oxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one typically involves:

-

Starting Material: A benzofuran derivative with a hydroxyl group at the 6th position.

-

Etherification: Reaction with 3-chlorobenzyl chloride under basic conditions (e.g., K₂CO₃ in acetone).

-

Aldol Condensation: Reaction of the intermediate with pyridine-3-carbaldehyde in the presence of a base to introduce the pyridinylmethylene moiety.

This method ensures selective formation of the (Z)-isomer due to steric and electronic factors.

Antimicrobial Activity

Benzofuran derivatives, including halogenated compounds, are known for their antimicrobial properties. Studies have shown that similar compounds exhibit activity against:

-

Gram-positive bacteria: Effective at concentrations ranging from 50–200 µg/mL.

-

Fungal strains, such as Candida albicans and C. parapsilosis, with minimum inhibitory concentrations (MICs) around 100 µg/mL .

Anti-inflammatory Potential

Molecular docking studies on related benzofuran derivatives suggest strong binding affinity to enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key mediators of inflammation .

NMR Spectroscopy

Key signals for this compound include:

-

Aromatic protons from the benzofuran and pyridine rings (~7–8 ppm).

-

Signals for the methylene group adjacent to chlorine (~4–5 ppm).

IR Spectroscopy

Characteristic peaks include:

-

C=O stretch (~1700 cm⁻¹).

-

Aromatic C-H stretches (~3000 cm⁻¹).

Mass Spectrometry

The molecular ion peak is observed at , consistent with its molecular weight.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume